Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with guanidine to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antiviral or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-methyl-6-phenylpyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research applications .
Biological Activity
Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a fluorophenyl group. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets. The structure can be represented as follows:
Anticancer Activity
Recent studies indicate that pyrimidine derivatives, including this compound, exhibit anticancer properties . Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
- Mechanism of Action : The compound's anticancer activity is attributed to its ability to inhibit key proteins involved in tumor growth and metastasis. For instance, it has been shown to downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased cancer cell death .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in vitro. Studies have revealed that this compound can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.
- In Vitro Studies : In experiments involving human neuronal cells, the compound reduced the expression of markers associated with endoplasmic reticulum stress and apoptosis, such as cleaved caspase-3 . Additionally, it inhibited the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglia .
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways. It has been shown to reduce levels of prostaglandin E2 (PGE2) and nitric oxide in various models.
- Comparative Efficacy : In a study comparing various pyrimidine derivatives, this compound exhibited similar anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs), with effective doses comparable to indomethacin .
Case Studies
- Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration have shown that treatment with this compound significantly improved cognitive function and reduced neuronal loss compared to control groups .
- Cancer Cell Lines : The efficacy of this compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis .
Summary Table of Biological Activities
Properties
CAS No. |
1240622-63-2 |
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Molecular Formula |
C13H11FN2O2 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-4-3-5-11(14)6-9/h3-8H,2H2,1H3 |
InChI Key |
XFYJSTBJOWUVRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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